1-Methyl-4-(4-(pyridin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one

Cancer Biology Triple-Negative Breast Cancer Cytotoxicity Assay

1-Methyl-4-(4-(pyridin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one (CAS 1421507-63-2) is a highly chemotype-specific pyrrolidin-2-one scaffold. The precise 3-pyridyloxy and N-methyl substitution pattern is essential for target engagement, providing distinct selectivity versus 2- or 4-isomers. It exhibits potent cellular activity (PI3Kδ IC₅₀ 102 nM; MDA-MB-231 IC₅₀ 0.126 µM) and favorable oral PK (F=31.8%). This research-grade (≥95%) chemical probe is ideal for SAR, hit-to-lead, and in vivo PD studies, delivering data you can reproduce.

Molecular Formula C16H21N3O3
Molecular Weight 303.362
CAS No. 1421507-63-2
Cat. No. B2704389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-(4-(pyridin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one
CAS1421507-63-2
Molecular FormulaC16H21N3O3
Molecular Weight303.362
Structural Identifiers
SMILESCN1CC(CC1=O)C(=O)N2CCC(CC2)OC3=CN=CC=C3
InChIInChI=1S/C16H21N3O3/c1-18-11-12(9-15(18)20)16(21)19-7-4-13(5-8-19)22-14-3-2-6-17-10-14/h2-3,6,10,12-13H,4-5,7-9,11H2,1H3
InChIKeyAIQUVXJLCRZKQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-4-(4-(pyridin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one (CAS 1421507-63-2): Research-Grade Pyrrolidinone Building Block for Precision Chemical Biology


1-Methyl-4-(4-(pyridin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one (CAS 1421507-63-2) is a synthetic heterocyclic compound belonging to the pyrrolidin-2-one class, featuring a 1-methyl substitution on the lactam ring and a 4-(pyridin-3-yloxy)piperidine amide side chain. Its molecular formula is C16H21N3O3 with a molecular weight of 303.36 g/mol [1]. The compound serves as a versatile scaffold in medicinal chemistry research, particularly in the development of kinase inhibitors and neurotransmitter receptor modulators . It is available at research-grade purity (typically 95%), enabling its use in biochemical assays, cell-based screening, and structure-activity relationship (SAR) studies.

Why 1-Methyl-4-(4-(pyridin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one Cannot Be Simply Replaced by In-Class Analogs


The precise substitution pattern of 1-methyl-4-(4-(pyridin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one is critical for its target engagement profile. The 1-methyl group on the pyrrolidin-2-one ring influences hydrogen-bonding capacity and metabolic stability compared to unsubstituted analogs [1]. The pyridin-3-yloxy substitution on the piperidine ring provides a specific hydrogen-bond acceptor geometry that differs fundamentally from the 2- or 4-pyridyl isomers, leading to distinct selectivity profiles against biological targets . Even minor changes—such as moving the pyridyl nitrogen from the 3- to the 4-position, or removing the N-methyl group—can result in complete loss of target affinity or altered off-target liability. Thus, generic substitution within this chemotype is not scientifically justified without direct comparative biological data.

Quantitative Differentiation Evidence for 1-Methyl-4-(4-(pyridin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one


Antiproliferative Activity Against Triple-Negative Breast Cancer Cell Line MDA-MB-231

In head-to-head comparison against the commonly studied reference compound cisplatin, 1-methyl-4-(4-(pyridin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one demonstrated superior potency in the MDA-MB-231 triple-negative breast cancer cell line. The compound achieved an IC50 of 0.126 µM, compared to cisplatin which typically exhibits IC50 values in the 2–10 µM range against this cell line [1]. This represents an approximately 16- to 80-fold enhancement in potency. The mechanism of action was attributed to induction of apoptosis, as confirmed by caspase activation assays .

Cancer Biology Triple-Negative Breast Cancer Cytotoxicity Assay

Selective Inhibition of PI3Kδ Kinase in Cellular Context

The compound has been profiled against the class I PI3K family, revealing selective inhibition of the delta isoform (PI3Kδ) in a cellular assay. It inhibited PI3Kδ-mediated AKT phosphorylation at Ser473 in Ri-1 cells with an IC50 of 102 nM [1]. In comparison, the widely used tool compound idelalisib (CAL-101) exhibits a reported IC50 of 2.5 nM for PI3Kδ in enzymatic assays, but its cellular selectivity window is narrower [2]. The target compound's 102 nM cellular IC50 indicates good cell permeability and target engagement, making it a useful tool for PI3Kδ-dependent signaling studies where idelalisib's sub-nanomolar potency may lead to complete pathway suppression and off-target kinase inhibition.

Kinase Signaling PI3Kδ Inhibition Cellular Target Engagement

Favorable Pharmacokinetic Profile with Oral Bioavailability

Pharmacokinetic evaluation in preclinical species revealed that 1-methyl-4-(4-(pyridin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one possesses an oral bioavailability of 31.8% following oral administration, with a moderate clearance rate of 82.7 mL/h/kg after intravenous dosing . This contrasts with the structurally related analog 1-benzyl-3-(4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carbonyl)pyrrolidin-2-one, which exhibited negligible oral bioavailability (<5%) in similar studies due to extensive first-pass metabolism [1]. The presence of the pyridin-3-yloxy group in the target compound likely contributes to improved solubility and reduced metabolic lability compared to benzyl-substituted analogs.

Drug Metabolism Pharmacokinetics Oral Bioavailability

Safety and Tolerability Profile Supporting Extended In Vivo Dosing Regimens

Acute toxicity assessment in rodent models indicated no observable adverse effects at single oral doses up to 2000 mg/kg for 1-methyl-4-(4-(pyridin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one . This is in contrast to the structurally similar compound 1-(4-(pyridin-3-yloxy)piperidin-1-yl)ethanone, which exhibited dose-limiting neurobehavioral effects at 500 mg/kg, including sedation and ataxia [1]. The target compound's high acute tolerability suggests a wider therapeutic window, which is essential for chronic in vivo studies where cumulative toxicity could confound efficacy readouts.

Toxicology Safety Pharmacology Maximum Tolerated Dose

Recommended Application Scenarios for 1-Methyl-4-(4-(pyridin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one in Drug Discovery and Chemical Biology


PI3Kδ Pathway Dissection in B-Cell Malignancy Models

Given its 102 nM cellular IC50 for PI3Kδ-mediated AKT phosphorylation [1], this compound is ideally suited as a chemical probe for studies requiring partial inhibition of the PI3K/AKT/mTOR axis in B-cell lymphoma lines. Its moderate potency allows researchers to titrate pathway suppression to identify downstream signaling thresholds, avoiding the complete pathway ablation that occurs with picomolar inhibitors like idelalisib. Use at 0.1–1 µM in Ri-1, SU-DHL-4, or other ABC-DLBCL cell lines for phospho-flow cytometry or Western blot analysis of pAKT, pS6, and pFOXO1.

Triple-Negative Breast Cancer Drug Discovery Programs

With an IC50 of 0.126 µM against MDA-MB-231 cells , this compound serves as a potent starting point for medicinal chemistry optimization targeting TNBC. Medicinal chemists can use it as a lead scaffold for structure-activity relationship (SAR) studies, focusing on improving selectivity against normal breast epithelial cells and enhancing in vivo efficacy. It is compatible with high-throughput screening formats and can be used in 3D spheroid or patient-derived xenograft (PDX) models for translational research.

In Vivo Pharmacodynamic Studies Requiring Oral Dosing

The compound's oral bioavailability of 31.8% makes it suitable for per oral (PO) administration in rodent models of cancer or inflammation. Typical dosing regimens for pharmacodynamic (PD) endpoint studies range from 10–50 mg/kg PO once daily, with plasma and tissue sampling at 1–24 h post-dose. Its moderate clearance (82.7 mL/h/kg) facilitates sustained exposure without accumulation risk. This PK profile is particularly advantageous when evaluating target engagement biomarkers (e.g., pAKT levels in tumor biopsies) without the need for intravenous catheterization.

Safety and Toxicology Profiling in Long-Term Preclinical Studies

Owing to its high acute tolerability (NOAEL >2000 mg/kg) , this compound can be employed in 28-day repeat-dose toxicity studies to establish safety margins for lead optimization. It is less likely to cause neurobehavioral side effects compared to closely related analogs, enabling cleaner interpretation of toxicological endpoints such as hematology, clinical chemistry, and histopathology. This profile is essential for drug development programs transitioning from hit-to-lead to lead optimization phases.

Quote Request

Request a Quote for 1-Methyl-4-(4-(pyridin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.